Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate
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Overview
Description
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is an organic compound with the molecular formula C20H38O3. It is an ester, characterized by the presence of a cyclopropyl group and a hydroxyl group. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate typically involves the esterification of 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoic acid with methanol. The reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions usually involve refluxing the reactants in the presence of the acid catalyst for several hours .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated under controlled conditions. The product is then purified using techniques such as distillation or crystallization to obtain the desired ester in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Amides or other esters.
Scientific Research Applications
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 8-(2-octylcyclopropyl)octanoate
- Methyl 8-(2-hexylcyclopropyl)octanoate
- Methyl 8-(2-decylcyclopropyl)octanoate
Uniqueness
Methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate is unique due to the presence of both a hydroxyl group and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The hydroxyl group enhances its reactivity, while the cyclopropyl group provides structural rigidity .
Properties
CAS No. |
114048-61-2 |
---|---|
Molecular Formula |
C20H38O3 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
methyl 8-[2-(2-hydroxyoctyl)cyclopropyl]octanoate |
InChI |
InChI=1S/C20H38O3/c1-3-4-5-10-13-19(21)16-18-15-17(18)12-9-7-6-8-11-14-20(22)23-2/h17-19,21H,3-16H2,1-2H3 |
InChI Key |
UJESBKSUNGFIEB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(CC1CC1CCCCCCCC(=O)OC)O |
Origin of Product |
United States |
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